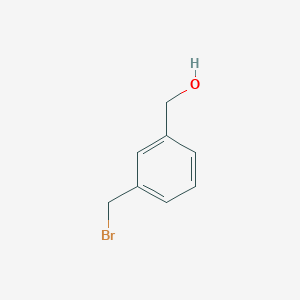

(3-(Bromomethyl)phenyl)methanol

描述

Significance in Contemporary Organic Synthesis

(3-(Bromomethyl)phenyl)methanol serves as a crucial intermediate in the synthesis of a variety of organic molecules, including those with potential biological activity. Its utility stems from the differential reactivity of its two functional groups. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions, while the hydroxymethyl group can be involved in esterifications, etherifications, or oxidations to the corresponding aldehyde or carboxylic acid.

This dual reactivity allows for a stepwise and controlled elaboration of molecular complexity. For instance, the bromomethyl moiety can be used to introduce the benzylic framework onto a nucleophilic substrate, after which the hydroxymethyl group can be further functionalized. A notable example of its application is in the synthesis of furanone derivatives, as detailed in patent literature. In these syntheses, a related benzyl (B1604629) halide is used to introduce a substituted benzyl group, which is a key structural element of the final furanone product.

Position within the Landscape of Brominated Aromatic Precursors

This compound occupies a distinct niche within the broader class of brominated aromatic precursors. Unlike simple brominated benzenes, the presence of the hydroxymethyl group provides an additional site for chemical modification. This sets it apart from precursors like benzyl bromide, which lacks the hydroxyl functionality, and from isomers such as (2-(bromomethyl)phenyl)methanol and (4-(bromomethyl)phenyl)methanol. The meta-substitution pattern of this compound influences the steric and electronic environment of the reactive sites, which can lead to different reactivity and selectivity in certain reactions compared to its ortho and para isomers.

The strategic placement of the bromomethyl and hydroxymethyl groups allows for the synthesis of molecules with specific substitution patterns that might be more challenging to achieve with other precursors. The reactivity of the bromomethyl group is a key feature, making it a valuable tool for introducing a benzyl moiety with a latent hydroxyl group for further synthetic transformations.

Overview of Research Trajectories Involving the Compound

Research involving this compound has primarily focused on its use as a versatile building block in the synthesis of more complex molecules. The investigation into its utility is evident in various patent applications, which often describe its role as a key intermediate in the preparation of novel compounds.

One significant research trajectory is its application in the synthesis of heterocyclic compounds. For example, a European patent describes the use of related benzyl halides in the preparation of furanone derivatives, highlighting the importance of the benzyl halide moiety in constructing the core structure of these molecules.

Another area of exploration is in medicinal chemistry, where the introduction of substituted benzyl groups is a common strategy for developing new therapeutic agents. While direct synthesis of specific drugs starting from this compound is not extensively documented in publicly available literature, its structural motif is present in many biologically active compounds. Researchers have synthesized various benzyl alcohol derivatives and investigated their potential as antibacterial agents, demonstrating the general interest in this class of compounds. semanticscholar.orgresearchgate.net The dual functionality of this compound makes it an attractive starting material for creating libraries of compounds for drug discovery screening.

Furthermore, the general reactivity of benzyl halides in forming C-C and C-X (where X is a heteroatom) bonds suggests that this compound is a valuable precursor for creating a wide range of chemical structures. Research into benzylic substitution reactions continues to be an active area, with new methods being developed for the efficient and selective functionalization of benzylic positions. organic-chemistry.org These advancements will undoubtedly expand the synthetic utility of this compound in the future.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[3-(bromomethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZKOBFRLUVZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CBr)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597564 | |

| Record name | [3-(Bromomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82072-22-8 | |

| Record name | [3-(Bromomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromomethyl Phenyl Methanol

De Novo Synthesis from Basic Aromatic Scaffolds

The construction of (3-(Bromomethyl)phenyl)methanol from simple, readily available aromatic compounds represents a fundamental approach to its synthesis. These methods typically involve the sequential introduction of the required functional groups onto a basic phenyl ring.

Pathways Involving Benzylic Bromination

A common and effective strategy for introducing the bromomethyl group is through the radical bromination of a methyl group at the benzylic position. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, is a cornerstone of this approach. wikipedia.orgorganic-chemistry.orgthermofisher.com

A plausible de novo synthesis can commence from 3-methylbenzoic acid. The carboxyl group can be reduced to a primary alcohol, followed by benzylic bromination.

Step 1: Reduction of 3-Methylbenzoic Acid

The initial step involves the reduction of 3-methylbenzoic acid to 3-methylbenzyl alcohol. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes.

Step 2: Benzylic Bromination of 3-Methylbenzyl Alcohol

The subsequent benzylic bromination of 3-methylbenzyl alcohol presents a challenge due to the presence of the reactive hydroxyl group, which can also react with brominating agents. One strategy to circumvent this is the use of specific conditions that favor radical substitution over other reaction pathways. The Wohl-Ziegler bromination, typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is often employed. wikipedia.orgorganic-chemistry.org The low concentration of bromine generated in situ from NBS helps to minimize side reactions. wikipedia.org

| Precursor | Reagents | Solvent | Conditions | Yield |

| 3-Methylbenzyl alcohol | NBS, AIBN | CCl₄ | Reflux | Moderate to Good |

| 3-Methylbenzyl alcohol | NBS, Benzoyl Peroxide | Benzene (B151609) | Reflux | Moderate |

This table presents typical conditions for the benzylic bromination of 3-methylbenzyl alcohol. The exact yields can vary based on the specific reaction scale and purification methods.

Reduction Strategies for Hydroxyl Group Introduction

An alternative de novo route involves the formation of the bromomethyl group first, followed by the introduction of the hydroxyl group. This can be achieved by starting with a precursor that already contains a suitable functional group that can be converted to a hydroxymethyl group. A key intermediate in this approach is 3-(bromomethyl)benzaldehyde (B1337732).

The reduction of the aldehyde functionality in 3-(bromomethyl)benzaldehyde to a primary alcohol yields the target molecule. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this transformation, as it typically does not affect the benzylic bromide. sigmaaldrich.com

| Precursor | Reducing Agent | Solvent | Conditions | Yield |

| 3-(Bromomethyl)benzaldehyde | NaBH₄ | Methanol (B129727)/Ethanol | 0 °C to room temp. | High |

| 3-(Bromomethyl)benzaldehyde | LiAlH₄ | Diethyl ether/THF | 0 °C to room temp. | High |

This table illustrates common reduction methods for converting 3-(bromomethyl)benzaldehyde to this compound. The choice of reducing agent can be influenced by the presence of other functional groups.

Multi-step Convergent Synthesis Approaches

Convergent synthesis strategies involve the preparation of different fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For a relatively small molecule like this compound, a fully convergent approach is less common than linear sequences. However, principles of convergence can be applied by utilizing pre-functionalized aromatic rings.

For instance, a convergent approach could involve the Suzuki coupling of a protected hydroxymethylphenylboronic acid with a bromomethylating agent, although this is a less direct route compared to the methods described above. More practically, a multi-step synthesis starting from a simple aromatic hydrocarbon like toluene (B28343) can be envisioned. This would involve Friedel-Crafts acylation to introduce a carbonyl group, followed by reduction and bromination, or a sequence of bromination and functional group manipulations.

Derivatization from Related Phenylmethanol or Bromotoluene Precursors

This approach leverages starting materials that already possess one of the two key functional groups of the target molecule. The synthesis then focuses on the selective introduction or modification of the second functional group.

Regioselective Bromination Techniques

The regioselective bromination of 3-methylbenzyl alcohol is a key transformation in this category. The primary challenge is to selectively brominate the benzylic methyl group in the presence of the alcohol functionality.

One effective strategy involves the use of protecting groups for the alcohol. jocpr.com The hydroxyl group can be temporarily converted into a less reactive ether or ester, such as a silyl (B83357) ether (e.g., TBDMS) or an acetate (B1210297) ester. numberanalytics.com After the protection step, the benzylic bromination can be carried out using standard Wohl-Ziegler conditions. The protecting group is then removed in a final step to yield this compound.

Example of a Protecting Group Strategy:

Protection: 3-Methylbenzyl alcohol is reacted with a silyl chloride (e.g., tert-butyldimethylsilyl chloride) in the presence of a base (e.g., imidazole) to form the corresponding silyl ether.

Bromination: The protected alcohol undergoes benzylic bromination with NBS and a radical initiator.

Deprotection: The silyl ether is cleaved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the alcohol.

The use of specific reagents can also achieve regioselectivity. For instance, employing 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a catalytic amount of a Lewis acid like ZrCl₄ has been reported to favor benzylic bromination over reactions with the aromatic ring. scientificupdate.com

Functional Group Interconversion at the Benzyl (B1604629) Position

Functional group interconversion provides another versatile route to this compound. This can involve starting with a precursor that has a different halide or a different functional group at the benzylic position, which is then converted to the desired bromomethyl and hydroxymethyl groups.

A plausible pathway starts from 3-bromobenzyl bromide. One of the bromine atoms can be selectively converted to a hydroxyl group. This can be challenging due to the similar reactivity of the two benzylic bromide positions in a di-substituted xylene derivative. However, by carefully controlling the stoichiometry of a nucleophilic substitution reaction, it might be possible to achieve mono-substitution.

Alternatively, one could start with 3-(chloromethyl)phenyl)methanol and perform a Finkelstein reaction using a bromide salt like sodium bromide (NaBr) in a suitable solvent like acetone (B3395972) to exchange the chloride for a bromide.

Another approach is the functionalization of 3-bromotoluene. This could involve a free-radical bromination to form 1-bromo-3-(bromomethyl)benzene, followed by a selective hydrolysis or a nucleophilic substitution with a hydroxide (B78521) source under controlled conditions to yield the final product.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to maximizing the yield of this compound while minimizing the formation of byproducts, such as the corresponding dibrominated compound or unreacted starting material. Key parameters that are typically optimized include temperature, reaction time, and the stoichiometry of the reactants and catalysts.

While specific optimization studies for the direct synthesis of this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from analogous reactions, such as the selective monobromination of other aromatic diols or the bromination of substituted phenols. For instance, in the selective ortho-bromination of p-cresol (B1678582) using N-bromosuccinimide (NBS), controlled addition of the brominating agent was shown to significantly improve the yield of the desired monobrominated product. mdpi.com A similar strategy could be employed in the synthesis of this compound to enhance selectivity.

A study on the acetylation of alcohols and amines using onion peel ash as a catalyst demonstrated that temperature and reaction time are critical factors for achieving optimal yields. The highest yield was obtained at 50°C with a reaction time of 60 minutes. Increasing the temperature further did not lead to a better yield. This highlights the importance of systematic evaluation of these parameters in any synthetic protocol.

The following interactive data table illustrates the optimization of reaction conditions for a model monobromination reaction of a substituted phenol, which provides a framework for the potential optimization of the synthesis of this compound.

Data adapted from a study on the mono ortho-bromination of p-cresol. mdpi.com

The choice of solvent can have a profound impact on the selectivity of the monobromination of a diol. In the synthesis of ω-bromoalkanols from α,ω-diols, the solvent system was found to be a critical factor in achieving high selectivity for the monobrominated product. jddhs.com Traditional methods often result in a mixture of unreacted diol, the desired monobrominated product, and the dibrominated byproduct.

Research has shown that for the monobromination of diols with aqueous hydrobromic acid (HBr), the use of a nonpolar organic solvent like toluene, without azeotropic removal of water, can lead to high yields of the monobrominated product. jddhs.com It is suggested that the bromo alcohol product may act as a surfactant, forming aggregates that reduce its reactivity compared to the starting diol, thus favoring monobromination. jddhs.com

In contrast, for radical brominations using N-bromosuccinimide (NBS), non-polar solvents such as carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) are often favored for selective bromination at a benzylic position. The polarity of the solvent can influence the course of the reaction, with non-polar environments often favoring the desired radical pathway over competing ionic pathways.

The following interactive data table summarizes the effect of different solvents on the yield of a model acetylation reaction, illustrating the significant role the solvent plays in reaction outcomes. A similar systematic study would be beneficial for optimizing the synthesis of this compound.

Data adapted from a study on the synthesis of phenyl acetate.

Catalyst systems play a crucial role in enhancing the efficiency and selectivity of bromination reactions. For electrophilic aromatic bromination, Lewis acids such as ferric halides (FeX₃) or aluminum halides (AlX₃) are commonly used to activate the brominating agent. nih.gov These catalysts polarize the Br-Br bond, making it more electrophilic and facilitating the attack by the aromatic ring. nih.gov

In the context of achieving high regioselectivity, shape-selective catalysts like zeolites have shown significant promise. nih.gov Zeolites are microporous crystalline aluminosilicates with well-defined pore structures. By choosing a zeolite with pores that can accommodate the substrate in a specific orientation, it is possible to direct the bromination to a particular position on the aromatic ring. nih.gov For example, faujasite zeolites with a pore size of about 7 angstroms have been used for the highly selective para-bromination of toluene. nih.gov A similar approach could potentially be applied to the selective bromination of a precursor to this compound.

For radical brominations, radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are often used in conjunction with a brominating agent like NBS. These initiators facilitate the formation of the bromine radical, which is necessary for the benzylic bromination pathway.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considering factors such as the choice of solvents, reagents, and catalysts, as well as minimizing waste and energy consumption. mdpi.com

One key aspect of green chemistry is the use of safer solvents or the elimination of solvents altogether. Traditional bromination reactions often employ hazardous chlorinated solvents like carbon tetrachloride. mdpi.com A greener alternative would be to use less toxic and more environmentally benign solvents such as methanol or to perform the reaction under solvent-free conditions. mdpi.comresearchgate.net For example, the solvent-free bromination of 1,3-dicarbonyl compounds with NBS has been shown to proceed in high yield at room temperature, with a simple water work-up to remove the succinimide (B58015) byproduct. researchgate.net

The choice of brominating agent is also a critical consideration. While elemental bromine is effective, it is highly corrosive and hazardous to handle. N-bromosuccinimide (NBS) is a common alternative that is a crystalline solid and easier to handle. mdpi.com Other greener brominating reagents, such as a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) acidified in situ, have been developed to release bromine as needed, thus avoiding the handling of large quantities of the hazardous reagent.

Furthermore, the use of recyclable catalysts, such as the aforementioned zeolites, aligns with green chemistry principles. Catalytic processes are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. The development of continuous flow processes for the synthesis of this compound could also contribute to a greener manufacturing process by improving efficiency, safety, and control over reaction conditions. mdpi.com

Chemical Reactivity and Reaction Mechanisms of 3 Bromomethyl Phenyl Methanol

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) attached to the phenyl ring is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. The reactivity of this group is significantly influenced by the adjacent benzene (B151609) ring.

S_N2 and S_N1 Pathway Investigations

The substitution of the bromine atom in (3-(Bromomethyl)phenyl)methanol can proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) mechanism. The operative pathway is dependent on factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

As a primary benzylic halide, it is susceptible to attack via the S_N2 pathway, which involves a concerted, single-step mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. pdx.eduyoutube.com This pathway is favored by strong nucleophiles in polar aprotic solvents. youtube.com The transition state of an S_N2 reaction on a benzylic halide is stabilized by the adjacent π-system of the benzene ring. youtube.com

However, the benzylic nature of the substrate also allows for an S_N1 mechanism. This two-step pathway involves the initial, rate-determining departure of the bromide ion to form a relatively stable benzylic carbocation. quora.compearson.com This carbocation is stabilized by resonance, with the positive charge delocalized over the benzene ring. quora.compearson.comquora.com The subsequent step is the rapid attack of a nucleophile on this carbocation. youtube.com Weak nucleophiles and polar protic solvents, which can solvate both the carbocation and the leaving group, favor the S_N1 pathway. youtube.comstackexchange.com

Therefore, a competition between S_N1 and S_N2 pathways is often observed for benzyl (B1604629) halides. For this compound, the presence of the electron-withdrawing hydroxymethyl group at the meta position will have a modest influence on the stability of the benzylic carbocation.

Reactivity with Oxygen, Nitrogen, and Sulfur Nucleophiles

The electrophilic carbon of the bromomethyl group readily reacts with a variety of nucleophiles.

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles, such as alkoxides (RO⁻) or carboxylates (RCOO⁻), lead to the formation of ethers and esters, respectively. For instance, the reaction with sodium methoxide (B1231860) (NaOCH₃) in a suitable solvent would yield (3-(methoxymethyl)phenyl)methanol. libretexts.org

Nitrogen Nucleophiles: Nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, can displace the bromide to form the corresponding substituted benzylamines. lumenlearning.com The reaction with ammonia, for example, would initially form the 3-(aminomethyl)benzylammonium bromide salt, which upon treatment with a base, yields 3-(aminomethyl)benzyl alcohol. youtube.comchemguide.co.uk Due to the potential for over-alkylation, using a large excess of the nitrogen nucleophile is often necessary to obtain the desired product cleanly. lumenlearning.com

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols (RSH) and their conjugate bases (thiolates, RS⁻), are particularly effective in substitution reactions with benzyl bromides due to the high nucleophilicity of sulfur. libretexts.org Reaction with a thiolate, for instance, would result in the formation of a thioether.

The following table summarizes representative nucleophilic substitution reactions of the bromomethyl group.

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide (NaOCH₃) | Ether |

| Carboxylate | Sodium acetate (B1210297) (CH₃COONa) | Ester |

| Ammonia | Ammonia (NH₃) | Primary Amine |

| Primary Amine | Methylamine (CH₃NH₂) | Secondary Amine |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | Thioether |

Stereochemical Outcomes of Substitution

The stereochemical outcome of a nucleophilic substitution reaction is directly linked to the operative mechanism.

If a reaction proceeds via an S_N2 mechanism, it results in an inversion of stereochemistry at the electrophilic carbon center. youtube.com This is a consequence of the backside attack of the nucleophile. pdx.eduyoutube.com

Conversely, an S_N1 reaction typically leads to a racemic or near-racemic mixture of products if the reaction center is chiral. pdx.edu This is because the intermediate carbocation is planar, and the nucleophile can attack from either face with roughly equal probability. rsc.org

In the case of this compound, the carbon atom of the bromomethyl group is achiral. Therefore, substitution at this position does not lead to the formation of stereoisomers unless the incoming nucleophile is chiral and a new stereocenter is formed.

Reactivity of the Benzyl Alcohol Functionality

The benzyl alcohol group (-CH₂OH) in this compound exhibits reactivity typical of primary alcohols, including oxidation, esterification, and etherification.

Oxidation and Reduction Pathways

Oxidation: The primary alcohol moiety can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically yield the corresponding aldehyde, 3-(bromomethyl)benzaldehyde (B1337732). libretexts.org The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will lead to the formation of the carboxylic acid, 3-(bromomethyl)benzoic acid. libretexts.org The selective oxidation of benzyl alcohols to aldehydes can also be achieved using catalytic methods, for example, with Ru/C or Mo/C catalysts in the presence of air. nih.gov

Reduction: While the benzyl alcohol is already in a reduced state, the bromomethyl group can be reduced. For instance, electrochemical reduction of benzyl bromides can lead to the formation of bibenzyl products or organomercury compounds. rsc.org Catalytic hydrogenation can also be employed to reduce the bromomethyl group to a methyl group, although this may also affect other functional groups in the molecule.

Esterification and Etherification Reactions

Esterification: The benzyl alcohol can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. nih.gov This reaction is typically acid-catalyzed. For example, direct esterification with acetic acid in the presence of a suitable catalyst would yield 3-(bromomethyl)benzyl acetate. researchgate.net The Mitsunobu reaction provides another route to esters from alcohols under milder conditions. researchgate.net

Etherification: The hydroxyl group can be converted into an ether. Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. Alternatively, acid-catalyzed dehydration of the benzyl alcohol can lead to the formation of a symmetrical ether, bis(3-(bromomethyl)phenyl)methyl ether. researchgate.net Iron(III) chloride has been shown to be an effective catalyst for the symmetrical etherification of benzyl alcohols. acs.orgnih.gov Furthermore, benzyl alcohols can be chemoselectively converted to their corresponding methyl or ethyl ethers using specific reagents. organic-chemistry.org

The following table provides examples of reagents used for the transformation of the benzyl alcohol functionality.

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC) | Aldehyde |

| Oxidation (to carboxylic acid) | Potassium permanganate (KMnO₄) | Carboxylic Acid |

| Esterification | Acetic acid / H⁺ catalyst | Ester |

| Etherification (symmetrical) | FeCl₃·6H₂O | Ether |

| Etherification (unsymmetrical) | NaH, then CH₃I | Ether |

Electrophilic Aromatic Substitution on the Phenyl Ring (Indirect Considerations)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org For this compound, the regiochemical outcome of such reactions is governed by the directing effects of the two substituents already present: the hydroxymethyl (-CH₂OH) group and the bromomethyl (-CH₂Br) group.

Both the -CH₂OH and -CH₂Br groups are generally considered to be weakly deactivating and ortho, para-directing. ucalgary.ca Their influence on the aromatic ring's reactivity stems from a combination of inductive and resonance effects.

Inductive Effect: Both substituents are electron-withdrawing through the sigma bond network due to the electronegativity of the oxygen and bromine atoms. This inductive withdrawal deactivates the ring towards electrophilic attack compared to unsubstituted benzene.

Resonance Effect (Hyperconjugation): The methylene (B1212753) groups can participate in hyperconjugation, donating electron density to the benzene ring. This effect, although weak, directs incoming electrophiles to the ortho and para positions by stabilizing the cationic intermediate (arenium ion) formed during the reaction. libretexts.org

The arenium ion's stability is key; when the electrophile attacks at the ortho or para position, a resonance structure can be drawn that places the positive charge adjacent to the substituent, allowing for stabilization. masterorganicchemistry.com Attack at the meta position does not allow for such direct stabilization.

Given the meta relationship of the existing substituents, the available positions for electrophilic attack are C2, C4, and C6.

Position 2: Ortho to the -CH₂OH group and ortho to the -CH₂Br group.

Position 4: Para to the -CH₂OH group and ortho to the -CH₂Br group.

Position 6: Ortho to the -CH₂OH group and para to the -CH₂Br group.

Steric hindrance from the existing groups, particularly at the C2 position situated between both substituents, may influence the reaction's regioselectivity, potentially favoring substitution at the less hindered C4 and C6 positions. ucalgary.ca

| Substituent Group | Electronic Effect | Directing Influence | Impact on Reactivity |

|---|---|---|---|

| -CH₂OH (Hydroxymethyl) | Weakly Electron-Withdrawing (Inductive), Weakly Donating (Hyperconjugation) | Ortho, Para | Weakly Deactivating |

| -CH₂Br (Bromomethyl) | Electron-Withdrawing (Inductive) | Ortho, Para | Weakly Deactivating |

Metal-Catalyzed Coupling Reactions Involving the Bromine Center

The benzylic bromide functionality in this compound is an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. The C(sp³)-Br bond at the benzylic position is more reactive than an aryl C(sp²)-Br bond, allowing for selective coupling.

The Suzuki, Sonogashira, and Heck reactions are cornerstone transformations in modern organic synthesis, each utilizing a palladium catalyst to couple organic halides with different partners. nih.govwikipedia.orgwikipedia.org Benzyl halides, such as this compound, are viable substrates for these reactions. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org The reaction of this compound with an arylboronic acid would yield a diarylmethane derivative. Research has shown that the Suzuki-Miyaura cross-coupling of benzyl halides proceeds in high yield with good functional group tolerance, making it an effective method for synthesizing diarylmethane structures. nih.gov Because of the more favorable oxidative addition, benzyl bromides generally provide better yields and tolerate a wider range of functional groups compared to benzyl chlorides. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org When applied to this compound, the Sonogashira coupling would link the benzylic carbon to an alkyne, producing a substituted propargylbenzene. The reaction is known for its reliability and can be carried out under mild conditions. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org The first example of coupling an alkyl halide with an olefin was reported by Heck using benzyl chloride. nih.gov Reacting this compound with an alkene like methyl acrylate (B77674) would result in the formation of a new C-C bond at the benzylic position, yielding a substituted allylbenzene (B44316) derivative. nih.gov Nickel-catalyzed versions of the Heck reaction have also been developed for benzyl chlorides, tolerating a variety of functional groups on both the benzyl derivative and the alkene. nih.gov

| Coupling Reaction | Nucleophilic Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., Ar-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Carbonates (e.g., Cs₂CO₃), Phosphates | Diarylmethane derivative |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) complex and Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | Propargylbenzene derivative |

| Heck | Alkene (e.g., CH₂=CHR) | Pd(0) or Pd(II) complex (e.g., Pd(OAc)₂) | Amine (e.g., Et₃N), Carbonates | Allylbenzene derivative |

The mechanisms of these palladium-catalyzed reactions are generally understood to proceed through a catalytic cycle involving Pd(0) and Pd(II) intermediates. wikipedia.orgrhhz.net

General Catalytic Cycle:

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R-X), in this case, the C(sp³)-Br bond of this compound, to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate (R-Pd-X). yonedalabs.comnih.gov For benzyl halides, this step is generally facile. nih.gov

Transmetalation (Suzuki and Sonogashira):

In the Suzuki reaction , the organoboron reagent is activated by the base to form a borate (B1201080) complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide and forming a new R-Pd-R' intermediate. This step is called transmetalation. wikipedia.orgyonedalabs.comorganic-chemistry.org

In the Sonogashira reaction , the mechanism is thought to involve a separate copper cycle. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. umb.edu This species then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center. nih.govacs.org

Migratory Insertion (Heck): In the Heck reaction , the alkene coordinates to the palladium(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new, more complex alkyl-palladium intermediate. libretexts.org

Reductive Elimination (Suzuki and Sonogashira) / β-Hydride Elimination (Heck):

For the Suzuki and Sonogashira reactions, the final step is reductive elimination , where the two organic groups on the palladium(II) center couple and are expelled as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. rhhz.netyonedalabs.com

For the Heck reaction, the cycle concludes with β-hydride elimination from the alkyl-palladium intermediate, which forms the double bond in the product and produces a hydrido-palladium(II) complex. Subsequent deprotonation by the base regenerates the Pd(0) catalyst. libretexts.org

These catalytic cycles provide a robust framework for understanding how this compound can be transformed into a wide array of more complex molecules, highlighting its utility as a synthetic building block.

Applications of 3 Bromomethyl Phenyl Methanol in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The strategic placement of the bromomethyl and hydroxymethyl functionalities on the phenyl ring of (3-(Bromomethyl)phenyl)methanol provides synthetic chemists with a powerful tool for the regioselective introduction of this structural motif into larger, more complex molecules. This has proven particularly useful in the synthesis of natural products, pharmaceutical intermediates, and agrochemical compounds.

Precursor for Natural Product Synthesis

While direct total synthesis of a natural product commencing from this compound is not extensively documented, its structural motifs are present in various natural compounds, and its derivatives are employed in the synthesis of natural product analogues. The reactivity of the benzyl (B1604629) bromide moiety allows for facile carbon-carbon and carbon-heteroatom bond formation, crucial steps in elaborating the core structures of many natural products. For instance, the synthesis of various marine natural products and their analogues often involves the introduction of substituted benzyl groups, a transformation for which this compound could serve as a key starting material. nih.govwikipedia.org The development of synthetic strategies towards complex marine-derived metabolites often relies on the availability of versatile building blocks to construct diverse molecular scaffolds. polymerfactory.combiosynth.compatsnap.com

Building Block for Pharmaceutical Intermediates

The utility of this compound and its isomers as building blocks for pharmaceutical intermediates is well-established, particularly in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as sartans. Although the para-isomer, (4-(bromomethyl)phenyl)methanol, is more commonly cited in the synthesis of drugs like Losartan, Valsartan, and Irbesartan, the underlying synthetic strategies highlight the importance of the bromomethylphenyl scaffold. nih.govnih.gov

In a typical synthetic route for Valsartan, a derivative of L-valine is N-alkylated with a bromomethylphenyl compound. nih.govpolymerfactory.com Similarly, the synthesis of Irbesartan involves the condensation of a key intermediate with a bromomethyl-biphenyl species. biosynth.com These examples underscore the role of the bromomethyl group in facilitating crucial C-N bond formations to assemble the final drug molecule. While direct large-scale synthesis of major commercial drugs may favor the para-isomer due to structural requirements, this compound remains a critical tool for the synthesis of novel pharmaceutical candidates and for structure-activity relationship (SAR) studies, where variations in the substitution pattern on the phenyl ring are explored to optimize biological activity.

Table 1: Application of (Bromomethyl)phenyl Derivatives in Pharmaceutical Synthesis

| Drug Class | Specific Drug (Isomer Used) | Key Synthetic Step Involving Bromomethylphenyl Moiety | Reference |

| Angiotensin II Receptor Blockers | Valsartan (para-isomer) | N-alkylation of a valine derivative | nih.govpolymerfactory.com |

| Angiotensin II Receptor Blockers | Irbesartan (para-isomer) | Condensation with a spiro compound | biosynth.com |

| Angiotensin II Receptor Blockers | Losartan (para-isomer) | Alkylation of an imidazole (B134444) derivative | nih.gov |

Synthesis of Agrochemical Compounds

The structural features of this compound also make it a relevant precursor in the development of new agrochemical compounds. The introduction of a substituted benzyl moiety can influence the biological activity and physical properties of a pesticide or herbicide. For example, 3-phenoxybenzyl alcohol is a known metabolite of several pyrethroid insecticides, such as permethrin (B1679614) and etofenprox. cas.org The synthesis of such compounds often involves the coupling of a substituted benzyl halide with a suitable alcohol or other nucleophile. The dual functionality of this compound allows for its incorporation into more complex agrochemical scaffolds, potentially leading to new active ingredients with improved efficacy or modified environmental profiles. While specific, large-scale agrochemical products derived directly from this compound are not prominently reported in publicly available literature, its role as a versatile intermediate is recognized. researchgate.net

Development of Functional Materials

Beyond its applications in the synthesis of discrete molecules, this compound is a valuable monomer and linker for the creation of advanced functional materials. Its ability to undergo polymerization and its suitability for incorporation into larger, well-defined architectures have led to its use in polymer chemistry, as well as in the construction of dendrimers and supramolecular assemblies.

Monomer for Polymerization Reactions

The presence of two reactive sites in this compound allows for its use as an AB2-type monomer in polymerization reactions, leading to the formation of hyperbranched polymers. The hydroxyl group can be deprotonated and act as a nucleophile, while the bromomethyl group is an excellent electrophile for substitution reactions. This dual reactivity can be exploited to create highly branched polymer architectures.

For instance, the oligomerization of related benzyl alcohol derivatives, such as 3,5-dimethyl benzyl alcohol, has been shown to be promoted by clay catalysts, leading to the formation of polycyclic aromatic hydrocarbons. orgsyn.org While specific studies detailing the homopolymerization of this compound are not abundant, the principles of its reactivity suggest its potential in creating poly(phenylene ether) or related polymer structures through self-condensation or copolymerization with other monomers. The resulting polymers would possess a high density of functional groups, making them potentially useful as coatings, resins, or supports for catalysts and other active species.

Linker in Dendritic and Supramolecular Chemistry

The well-defined structure of this compound makes it an excellent candidate for use as a linker or branching unit in the synthesis of dendrimers and for the construction of supramolecular assemblies. Dendrimers are highly branched, monodisperse macromolecules with a precise number of functional groups on their periphery.

The synthesis of dendrons, the building blocks of dendrimers, often involves the iterative reaction of monomers containing multiple reactive sites. For example, 3,5-dihydroxybenzyl alcohol, a compound structurally related to this compound, is a common precursor for the synthesis of Fréchet-type polyether dendrimers. polymerfactory.com The synthesis of dendrons bearing azole moieties has been achieved through the nucleophilic substitution of the halide from 1,3-bis(bromomethyl)benzene (B165771) derivatives, highlighting the utility of the bromomethyl group in dendrimer construction. This compound, with its orthogonal reactive groups, can be envisioned as a key component in the convergent or divergent synthesis of dendrimers, where the hydroxyl group can be used for attachment to a core or for further functionalization, and the bromomethyl group can react to build the dendritic branches.

In the realm of supramolecular chemistry, which involves the study of non-covalent interactions, benzyl alcohol derivatives can participate in hydrogen bonding and π-π stacking interactions to form ordered assemblies. The specific geometry of this compound can direct the formation of distinct supramolecular structures, which can be further modified or stabilized through reactions of the bromomethyl group.

Synthesis of Specialized Chemical Reagents

The unique structure of this compound allows for its derivatization into a variety of specialized reagents tailored for specific applications in chemical analysis and biological imaging.

Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes. The synthesis of these probes often involves the covalent attachment of a fluorophore to a target-recognizing moiety. The bromomethyl group of this compound serves as a reactive handle for linking to common fluorophore scaffolds, such as coumarins and fluoresceins, which possess nucleophilic hydroxyl or amine groups.

The general strategy involves the reaction of the bromomethyl group with a hydroxylated or aminated fluorophore via a Williamson ether synthesis or an N-alkylation reaction, respectively. The hydroxymethyl group on the this compound core can be further modified to introduce functionalities that enhance water solubility or provide a point of attachment for biomolecules. rsc.orgnih.gov

Table 1: Potential Fluorescent Probes Derived from this compound

| Fluorophore Core | Reactive Group on Fluorophore | Resulting Linkage | Potential Application |

| 7-Hydroxycoumarin | Phenolic Hydroxyl | Ether | pH sensing, enzyme activity assays |

| Fluorescein | Phenolic Hydroxyl | Ether | Cellular imaging, fluorescence microscopy |

| 4-Amino-1,8-naphthalimide | Amine | Secondary Amine | Ion sensing, nucleic acid labeling |

This table presents hypothetical examples based on established reactivity principles of benzyl bromides with common fluorophores.

The synthesis of coumarin-based fluorescent probes, for instance, can be achieved by modifying substituents on the coumarin (B35378) core. rsc.orgnih.gov The bromomethyl group of this compound can readily react with a hydroxyl-substituted coumarin to form a stable ether linkage, yielding a fluorescent probe. The choice of coumarin derivative allows for the tuning of the probe's photophysical properties, such as excitation and emission wavelengths. rsc.orgnih.gov

In High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to chemically modify an analyte to enhance its detection or improve its chromatographic properties. researchgate.netgreyhoundchrom.com The hydroxyl group of this compound can be derivatized with a chromophoric or fluorophoric tag, creating a reagent that can then be used to label other molecules for HPLC analysis.

Alternatively, the bromomethyl group of this compound can be used to create a derivatizing agent for analytes containing nucleophilic functional groups like alcohols, phenols, and carboxylic acids. libretexts.orgnih.gov For example, reaction with a carboxylic acid-containing analyte in the presence of a base would form an ester, introducing the benzyl moiety which can be detected by UV absorbance.

A common strategy for derivatizing alcohols for HPLC involves their conversion to esters using a reagent containing a chromophore or fluorophore. nih.govpsu.edu this compound can be envisioned as a precursor to such a reagent. For instance, the hydroxymethyl group could be oxidized to a carboxylic acid, which could then be activated and reacted with a fluorophore to create a fluorescent tagging agent. This agent could subsequently be used to derivatize other alcohol-containing analytes for sensitive HPLC detection.

Table 2: Potential HPLC Derivatization Strategies Involving this compound

| Derivatization Approach | Analyte Functional Group | Role of this compound | Detection Method |

| Pre-column esterification | Carboxylic Acids | As the alcohol component | UV |

| Pre-column etherification | Alcohols/Phenols | As the benzylating agent | UV |

| Synthesis of a derivatizing agent | Alcohols/Phenols | Precursor to a fluorescent tagging agent | Fluorescence |

This table outlines potential applications based on known derivatization reactions for HPLC analysis.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. organic-chemistry.orgnih.gov While specific examples involving this compound in well-known MCRs like the Passerini or Ugi reactions are not extensively documented, its structure suggests potential applicability.

For instance, the Passerini reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, yielding a bis-amide. wikipedia.orgrsc.org

To utilize this compound in these reactions, its hydroxymethyl group would first need to be oxidized to an aldehyde, yielding 3-(bromomethyl)benzaldehyde (B1337732). This aldehyde could then serve as the carbonyl component in both the Passerini and Ugi reactions. The resulting products would incorporate the (bromomethyl)phenyl moiety, which could be further functionalized through reactions of the bromo- and methyl groups.

Table 3: Hypothetical Multi-Component Reactions with a Derivative of this compound

| Reaction Name | Key Reactant from this compound | Other Reactants | Product Class |

| Passerini Reaction | 3-(Bromomethyl)benzaldehyde | Isocyanide, Carboxylic Acid | α-Acyloxy Amide |

| Ugi Reaction | 3-(Bromomethyl)benzaldehyde | Amine, Isocyanide, Carboxylic Acid | Bis-Amide |

This table illustrates the potential use of a derivative of this compound in established multi-component reactions.

The products of such MCRs would be highly functionalized molecules with potential applications in medicinal chemistry and materials science, owing to the rapid generation of molecular complexity and the presence of the reactive bromomethyl handle for further synthetic transformations.

Spectroscopic and Structural Elucidation Methodologies for 3 Bromomethyl Phenyl Methanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for unambiguous structural assignment.

The structure of (3-(Bromomethyl)phenyl)methanol can be unequivocally determined using a combination of 1D (¹H, ¹³C) and 2D NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would include:

Aromatic Protons: Four signals in the aromatic region (typically δ 7.2-7.5 ppm). Due to the meta-substitution pattern, these protons would exhibit complex splitting patterns (multiplets, singlets, or doublets of doublets) based on their coupling with adjacent aromatic protons.

Benzylic Protons (CH₂Br): A singlet at approximately δ 4.5 ppm. The electronegative bromine atom deshields these protons, shifting their signal downfield.

Benzylic Protons (CH₂OH): A singlet around δ 4.7 ppm. This signal corresponds to the protons of the hydroxymethyl group. rsc.org

Hydroxyl Proton (OH): A broad singlet whose chemical shift is variable and depends on concentration and solvent (typically δ 1.5-3.0 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, eight distinct signals are expected:

Aromatic Carbons: Six signals in the aromatic region (δ 125-142 ppm). The two carbons directly attached to the substituents (C-1 and C-3) would appear at lower field compared to the other four.

Benzylic Carbon (C H₂Br): A signal around δ 33-35 ppm.

Benzylic Carbon (C H₂OH): A signal around δ 64-66 ppm. bmrb.io

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 7.2 - 7.5 | 125 - 130 |

| Aromatic C-CH₂Br | - | ~139 |

| Aromatic C-CH₂OH | - | ~141 |

| CH₂Br | ~4.5 | ~34 |

| CH₂OH | ~4.7 | ~65 |

2D NMR Techniques: To confirm the assignments made from 1D spectra, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is particularly useful for assigning the connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, it would link the proton signal at ~4.5 ppm to the carbon signal at ~34 ppm (CH₂Br).

While this compound itself is achiral, its derivatives can possess stereocenters. For instance, reaction at the benzylic alcohol could introduce chirality. NMR spectroscopy is a powerful tool for analyzing the stereochemistry of such chiral derivatives. magritek.com

If a derivative of this compound is synthesized as a mixture of enantiomers or diastereomers, NMR can be used to determine the stereochemical outcome. magritek.com

Diastereomers: Diastereomers have different physical properties and thus produce distinct sets of signals in standard NMR spectra, allowing for their identification and quantification.

Enantiomers: Enantiomers are chemically identical in an achiral environment and thus have identical NMR spectra. To distinguish them, chiral auxiliary agents are used:

Chiral Shift Reagents: These are chiral lanthanide complexes that bind to the molecule, forming diastereomeric complexes that have different NMR spectra.

Mosher's Acid Analysis: The chiral molecule is derivatized with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), forming diastereomeric esters. The ¹H or ¹⁹F NMR signals of these esters will be distinct, allowing for the determination of enantiomeric excess and, in many cases, the absolute configuration of the original alcohol. wordpress.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₈H₉BrO), HRMS would be used to confirm its molecular formula. documentsdelivered.com A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. nih.gov This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.

Interactive Data Table: Isotopic Masses for this compound

| Ion Formula | Isotope Composition | Calculated Exact Mass (Da) |

|---|---|---|

| [C₈H₉⁷⁹BrO]⁺ | ¹²C₈¹H₉⁷⁹Br¹⁶O | 199.98368 |

Observing this doublet with accurate masses in HRMS provides strong evidence for the presence of one bromine atom and confirms the molecular formula.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of selected ions. The molecular ion is isolated and then fragmented by collision with an inert gas. Analysis of the resulting fragment ions provides detailed structural information. researchgate.net

For this compound, common fragmentation pathways would include:

Loss of Bromine: Cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a stable benzylic carbocation at m/z 121.06. This is often a prominent fragmentation pathway for brominated compounds. youtube.com

Loss of Hydroxymethyl Radical: Alpha-cleavage can lead to the loss of a •CH₂OH radical (mass 31), forming an ion at m/z 170.97.

Loss of Water: Dehydration involving the hydroxyl group can lead to the loss of an H₂O molecule (mass 18), particularly from fragment ions.

Tropylium Ion Formation: The benzylic carbocation formed after the loss of bromine can rearrange to the very stable tropylium ion (C₇H₇⁺) at m/z 91.

Interactive Data Table: Predicted MS/MS Fragments

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 200/202 | 121.06 | •Br | [C₈H₉O]⁺ |

| 200/202 | 170.97/172.97 | •CH₂OH | [C₇H₆Br]⁺ |

| 121.06 | 91.05 | CH₂O | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: For this compound, the IR spectrum would show characteristic absorption bands:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding. askthenerd.comdocbrown.info

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) correspond to the C-H stretching of the benzene (B151609) ring. askthenerd.com

C-H Stretch (Aliphatic): Medium bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching of the two CH₂ groups. askthenerd.comkcvs.ca

C=C Stretch (Aromatic): Several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring. theaic.org

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponds to the stretching vibration of the C-O bond of the primary alcohol. docbrown.infokcvs.ca

C-Br Stretch: A band in the 500-600 cm⁻¹ region is typically assigned to the C-Br stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic compounds often give strong Raman signals.

Ring Breathing Mode: A very strong and sharp band around 1000 cm⁻¹ is characteristic of the symmetric "breathing" mode of the benzene ring. researchgate.net

Other aromatic C=C and C-H vibrations would also be visible, often with different relative intensities compared to the IR spectrum.

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3600 (Broad) | IR |

| Aromatic C-H | Stretch | 3010 - 3100 | IR, Raman |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

| C-O (Alcohol) | Stretch | 1000 - 1260 | IR |

| C-Br | Stretch | 500 - 600 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which define the molecular conformation. Furthermore, it reveals the packing of molecules within the crystal lattice, governed by various intermolecular interactions. For this compound and its derivatives, X-ray crystallography offers critical insights into their structural properties, which are fundamental to understanding their chemical and physical behavior.

Determination of Molecular Conformation

While a specific crystal structure for this compound is not publicly available, the conformations of numerous benzyl (B1604629) alcohol derivatives have been extensively studied, allowing for a well-founded prediction of its likely solid-state geometry. The conformation of benzyl alcohols is primarily described by the torsion angles involving the phenyl ring, the benzylic carbon, and the hydroxyl group.

It is anticipated that in the solid state, the conformation of this compound would be a result of the balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. The orientation of the bromomethyl and methanol (B129727) substituents relative to the phenyl ring will be a key conformational feature.

Table 1: Expected Conformational Features of this compound

| Dihedral Angle | Description | Expected Conformation |

|---|---|---|

| C2-C3-C7-Br | Rotation around the C(phenyl)-C(bromomethyl) bond | Staggered to minimize steric hindrance |

| C2-C1-C8-O | Rotation around the C(phenyl)-C(methanol) bond | Perpendicular or near-perpendicular |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, or crystal packing, is governed by a variety of non-covalent interactions. For this compound, the primary interactions expected to direct the crystal packing are hydrogen bonds involving the hydroxyl group, and potentially weaker interactions involving the bromine atom and the aromatic ring.

In the absence of a specific crystal structure for the title compound, the analysis of related structures provides valuable insights. For instance, the crystal structure of benzyl alcohol features homochiral chains of cooperative O-H···O hydrogen bonds rsc.org. It is highly probable that this compound would also exhibit similar hydrogen-bonded chains or other supramolecular synthons.

Hydrogen Bonding Networks and Their Influence on Crystal Stability

Hydrogen bonds are the strongest and most directional of the common intermolecular interactions and therefore play a dominant role in the crystal engineering of molecules containing hydroxyl groups. In the case of this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of robust hydrogen-bonding networks.

The presence of the bromomethyl group could also lead to the formation of weaker C-H···O hydrogen bonds, where the methylene (B1212753) hydrogens of the bromomethyl or methanol groups interact with the oxygen atom of a neighboring molecule. The combination of these various hydrogen bonding interactions would result in a complex three-dimensional network, providing significant stability to the crystal structure.

Table 2: Potential Hydrogen Bonding Interactions in the Crystal Structure of this compound

| Donor (D) | Acceptor (A) | Interaction Type | Expected Geometric Parameters (D···A distance, Å) |

|---|---|---|---|

| O-H | O | Strong Hydrogen Bond | 2.6 - 2.9 |

| O-H | π (phenyl ring) | Weak Hydrogen Bond | 3.2 - 3.6 |

| C-H | O | Weak Hydrogen Bond | 3.0 - 3.8 |

Hirshfeld Surface Analysis and Quantitative Contribution Mapping

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For derivatives of this compound, Hirshfeld surface analysis has been employed to elucidate the nature and relative importance of various intermolecular interactions. A study on bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives revealed that H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br contacts are the principal contributors to the crystal packing nih.gov.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For a hypothetical crystal structure of this compound, it is anticipated that the fingerprint plot would be dominated by H···H contacts due to the abundance of hydrogen atoms in the molecule. The characteristic "wings" in the plot would signify the presence of donor-acceptor interactions such as O···H and Br···H contacts.

Table 3: Predicted Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | 40 - 55 |

| C···H/H···C | 20 - 30 |

| O···H/H···O | 10 - 20 |

| Br···H/H···Br | 5 - 15 |

| C···C | < 5 |

This quantitative mapping allows for a detailed understanding of the hierarchy of intermolecular forces that stabilize the crystal structure. The relative contributions of these interactions are crucial for predicting and understanding the physicochemical properties of the solid material.

Computational Chemistry and Theoretical Studies on 3 Bromomethyl Phenyl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and reaction mechanisms.

Electronic Structure and Frontier Molecular Orbitals

A DFT analysis of (3-(Bromomethyl)phenyl)methanol would provide fundamental insights into its electronic properties. Key parameters that could be calculated include the distribution of electron density, the energies of molecular orbitals, and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO would likely be localized on the phenyl ring and the oxygen atom of the alcohol group, which are electron-rich regions. The LUMO would be expected to have significant contributions from the antibonding orbitals of the C-Br bond in the bromomethyl group, making this site susceptible to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Description |

|---|---|

| HOMO Energy | Would quantify the molecule's electron-donating capability. |

| LUMO Energy | Would quantify the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | Would provide an estimate of chemical reactivity and stability. |

| Electron Density | Would show higher density around the oxygen and phenyl ring, and lower density around the bromine atom. |

Note: The data in this table is illustrative and not based on published computational results for this specific compound.

Reaction Pathway Energetics and Transition State Characterization

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the determination of the energetics of reaction pathways, including the identification and characterization of reactants, products, intermediates, and transition states.

For this compound, a key reaction of interest would be the nucleophilic substitution at the benzylic carbon bearing the bromine atom. DFT could be used to model the reaction with various nucleophiles, calculating the activation energy required to reach the transition state. This would help in understanding the kinetics and mechanism (e.g., SN1 vs. SN2) of such transformations. The calculations would provide the geometries and vibrational frequencies of the transition states, confirming them as first-order saddle points on the potential energy surface.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD allows for the exploration of conformational landscapes and the interactions of a molecule with its environment.

Conformational Analysis in Solution and Gas Phase

This compound possesses conformational flexibility due to the rotation around the C-C and C-O single bonds of the methanol (B129727) and bromomethyl substituents. MD simulations could be employed to explore the preferred conformations of the molecule in both the gas phase and in different solvents. By simulating the molecule's movements, one could identify the most stable (lowest energy) rotamers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and reactivity.

Table 2: Potential Conformational Dihedral Angles for this compound

| Dihedral Angle | Description |

|---|---|

| C(ar)-C(ar)-C-O | Rotation of the hydroxymethyl group relative to the phenyl ring. |

| C(ar)-C(ar)-C-Br | Rotation of the bromomethyl group relative to the phenyl ring. |

Note: Specific values for these angles would be determined through MD simulations, which are not currently available in published literature.

Interactions with Solvents and Biological Systems (if applicable to derivatives)

MD simulations are particularly useful for studying how a molecule interacts with its surroundings. For derivatives of this compound that might have biological activity, MD simulations could model their interactions with biological macromolecules like proteins or DNA. These simulations can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that are responsible for binding affinity and specificity.

Furthermore, MD can be used to study the solvation of this compound, providing insights into its solubility and the arrangement of solvent molecules around it. This is important for understanding its behavior in different chemical environments.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (for derived compounds)

QSAR and QSPR are computational modeling techniques that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models rely on calculated molecular descriptors that quantify various aspects of a molecule's structure.

While no specific QSAR or QSPR studies have been published for derivatives of this compound, this approach could be applied if a dataset of such compounds with measured activities or properties were available.

For a hypothetical QSAR/QSPR study on derivatives of this compound, one would first synthesize a library of related compounds, for instance, by varying the substituents on the phenyl ring or by replacing the bromine atom with other functional groups. Then, a specific biological activity (e.g., enzyme inhibition) or property (e.g., boiling point) would be measured for each compound.

Finally, a statistical model would be built to correlate the measured activity/property with calculated molecular descriptors.

Table 3: Examples of Molecular Descriptors for QSAR/QSPR of this compound Derivatives

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Describes electronic aspects of the molecule. |

| Steric | Molecular volume, surface area | Describes the size and shape of the molecule. |

| Topological | Connectivity indices | Describes the branching and connectivity of atoms. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Describes the hydrophobicity of the molecule. |

Such a model could then be used to predict the activity or properties of new, unsynthesized derivatives, thereby guiding the design of compounds with desired characteristics.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic characteristics of molecules like this compound. These theoretical calculations provide a detailed picture of the molecule's electronic structure and vibrational modes, which are directly related to its interaction with electromagnetic radiation in different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra are fundamental for the structural elucidation of this compound. Theoretical calculations can provide chemical shifts (δ) for each unique proton and carbon atom in the molecule.

For the ¹H NMR spectrum, computational models would predict distinct signals for the protons of the aromatic ring, the methylene (B1212753) protons of the bromomethyl group (-CH₂Br), the methylene protons of the hydroxymethyl group (-CH₂OH), and the hydroxyl proton (-OH). The aromatic protons are expected to appear as a complex multiplet in the range of approximately 7.2-7.4 ppm. The benzylic protons of the bromomethyl and hydroxymethyl groups would likely resonate as singlets around 4.5 ppm and 4.7 ppm, respectively, with their exact shifts influenced by the electronegativity of the adjacent bromine and oxygen atoms. The hydroxyl proton signal is typically a broad singlet and its position can vary depending on solvent and concentration.

In the ¹³C NMR spectrum, distinct peaks would be predicted for the carbon atoms of the aromatic ring, the bromomethyl carbon, and the hydroxymethyl carbon. The aromatic carbons are expected to have chemical shifts in the region of 125-140 ppm. The carbon of the bromomethyl group is anticipated to appear around 33 ppm, while the hydroxymethyl carbon would likely be found further downfield, around 64 ppm, due to the higher electronegativity of oxygen compared to bromine.

Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ~7.2-7.4 (multiplet) | ~125-140 |

| -CH₂Br | ~4.5 (singlet) | ~33 |

| -CH₂OH | ~4.7 (singlet) | ~64 |

| -OH | Variable (broad singlet) | - |

Infrared (IR) Spectroscopy

Theoretical IR spectra, obtained through vibrational frequency calculations, help to identify the characteristic functional groups present in this compound. The predicted spectrum would show distinct absorption bands corresponding to the stretching and bending vibrations of its bonds.

Key predicted vibrational frequencies include a broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected to appear just above 3000 cm⁻¹, while the C-H stretches of the methylene groups would be just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol is predicted to be a strong band around 1050 cm⁻¹. The C-Br stretching vibration would likely be observed at a lower frequency, typically in the range of 600-700 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | ~3200-3600 | Strong, Broad |

| C-H Stretch (Aromatic) | ~3000-3100 | Medium |

| C-H Stretch (Aliphatic) | ~2850-3000 | Medium |

| C=C Stretch (Aromatic) | ~1450-1600 | Medium to Weak |

| C-O Stretch (Alcohol) | ~1050 | Strong |

| C-Br Stretch | ~600-700 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Computational predictions of the UV-Vis spectrum of this compound would provide insights into its electronic transitions. The spectrum is expected to be dominated by absorptions arising from the π → π* transitions of the benzene (B151609) ring. Theoretical calculations, such as Time-Dependent DFT (TD-DFT), can predict the wavelength of maximum absorption (λmax). For a substituted benzene ring like the one in this molecule, the primary absorption bands are typically found in the ultraviolet region, with a strong absorption peak expected around 260-270 nm. The presence of the bromomethyl and hydroxymethyl substituents can cause a slight shift in the absorption maxima compared to unsubstituted benzene.

Predicted UV-Vis Absorption for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* (Benzene Ring) | ~260-270 |

Derivatives of 3 Bromomethyl Phenyl Methanol: Synthesis and Advanced Research

Synthesis of Substituted (Bromomethyl)phenyl Ethers and Esters

The two primary functional groups of (3-(bromomethyl)phenyl)methanol allow for selective transformations to produce ethers and esters.

The synthesis of ethers from the hydroxyl group of this compound is commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a potent alkoxide nucleophile. This alkoxide then readily reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an S_N2 reaction to yield the corresponding ether. masterorganicchemistry.comwikipedia.org The reaction is efficient for primary alkyl halides. masterorganicchemistry.com

Esterification, conversely, targets the same hydroxyl group but involves reaction with a carboxylic acid or, more commonly, a more reactive acyl derivative like an acyl chloride or acid anhydride. When using an acyl chloride, the reaction is typically run in the presence of a non-nucleophilic base, such as pyridine, which neutralizes the HCl byproduct. This method allows for the introduction of a wide variety of ester functionalities onto the benzylic position.